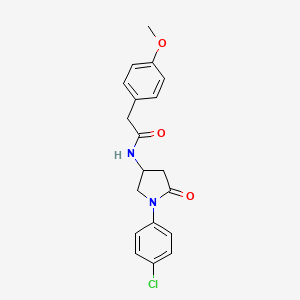

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

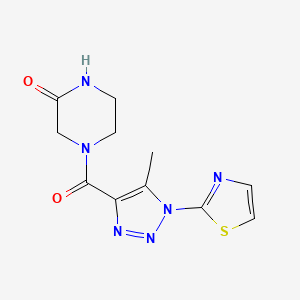

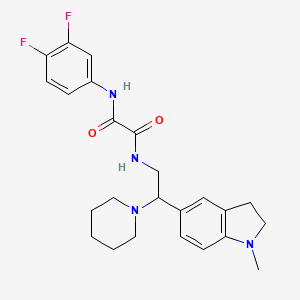

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the amide group can significantly influence the compound’s reactivity and properties. The compound also contains a pyrrolidinone ring, a five-membered lactam structure. Lactams are cyclic amides, and they are found in a variety of natural and synthetic compounds. The compound also contains chlorophenyl and methoxyphenyl groups, which can influence its physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could potentially be achieved through the reaction of an appropriate carboxylic acid or acid chloride with an amine. The pyrrolidinone ring could be formed through a cyclization reaction. The chlorophenyl and methoxyphenyl groups might be introduced through electrophilic aromatic substitution reactions or through the use of pre-functionalized starting materials .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the amide group and the pyrrolidinone ring. These features can engage in hydrogen bonding and other intermolecular interactions, which can influence the compound’s conformation and reactivity. The chlorophenyl and methoxyphenyl groups are electron-withdrawing and electron-donating groups, respectively, which can influence the electronic distribution within the molecule .Chemical Reactions Analysis

As an amide, this compound would be expected to undergo reactions such as hydrolysis, particularly under acidic or basic conditions. The pyrrolidinone ring could potentially be opened under certain conditions. The chlorophenyl group might be susceptible to nucleophilic aromatic substitution reactions, while the methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As an amide, it might have a relatively high boiling point due to the potential for intermolecular hydrogen bonding. The presence of the chlorophenyl and methoxyphenyl groups could influence its solubility in different solvents .Applications De Recherche Scientifique

Antiviral Activity

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Notably, it yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides . Among these derivatives, compounds 7b and 7i have demonstrated anti-tobacco mosaic virus (TMV) activity. This antiviral potential makes it relevant for agricultural applications, particularly in plant protection against viral infections.

Potential Antifungal Properties

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antifungal activity . While specific studies on this compound are limited, its structural features suggest that it may exhibit antifungal properties. Further investigations are warranted to explore its efficacy against fungal pathogens.

Herbicidal Applications

Sulfonamide derivatives have been explored for herbicidal purposes in agriculture . Although direct evidence for this compound’s herbicidal activity is lacking, its chemical structure warrants investigation. Researchers could assess its potential as a herbicide, especially considering the chlorophenyl and methoxyphenyl substituents.

Medicinal Chemistry

Given the presence of the 1,3,4-thiadiazole scaffold, this compound may have broader medicinal applications. Thiadiazoles have been linked to anticonvulsant, antibacterial, and other bioactivities . Investigating its interactions with biological targets could reveal novel therapeutic avenues.

Mécanisme D'action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The amide group and the pyrrolidinone ring could potentially engage in hydrogen bonding with biological macromolecules, influencing its activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-25-17-8-2-13(3-9-17)10-18(23)21-15-11-19(24)22(12-15)16-6-4-14(20)5-7-16/h2-9,15H,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHVAILQMRMZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2801787.png)

![3-[(Cyclopropylamino)methyl]phenol](/img/structure/B2801798.png)

![Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2801801.png)

![4-[2-(5-Bromo-2-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2801804.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one](/img/structure/B2801808.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2801809.png)